molecular formula C9H15NO B184119 六氢-1H-喹喔啉-2(6H)-酮 CAS No. 13748-03-3

六氢-1H-喹喔啉-2(6H)-酮

货号: B184119
CAS 编号: 13748-03-3
分子量: 153.22 g/mol
InChI 键: RRPGLCASKVWATQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexahydro-1H-quinolizin-2(6H)-one, also known as tetrahydroisoquinoline, is a heterocyclic organic compound with a six-membered ring containing nitrogen. It is commonly found in natural products, such as alkaloids, and has been synthesized through various methods. The compound has been the subject of scientific research due to its potential applications in the field of medicine, including its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

科学研究应用

酰胺和苯基衍生物的合成

  • 一项研究描述了一个简单的方案,用于合成酰胺和苯基六氢吲哚并啉-3(2H)-酮和六氢-1H-喹喔啉-4(6H)-酮衍生物。这个过程涉及一个串联的氮杂 Prins-Ritter/Friedel-Crafts 型反应,由环内 N-酰亚胺离子反应,并且具有高的非对映选择性和优异的产率(Indukuri 等,2013)

微波辅助衍生物合成

  • 使用微波辅助一锅法合成了一系列含有 1H-吡嗪并[1,2-a]喹喔啉-1,5(6H)-二酮骨架的化合物。该方法促进了目标化合物的合成,并且适用于在药物化学中构建多样化的化合物库(Zhang 等,2015)

喹喔啉-4-酮的简洁合成

  • 在药物研究中很重要的 4H-喹喔啉-4-酮骨架使用了一种新策略合成。该方法涉及区域选择性 N-烷基化、Stille 交叉偶联、闭环复分解和钯催化的脱氢,提供了获得不同取代模式的途径(Alanine 等,2014)

化学和区域选择性多组分缩合

  • 一项研究详细介绍了用于合成各种六氢-1H-吡嗪并[1,2-a]喹喔啉-5(6H)-酮的区域和化学选择性多组分方案。缩合条件,包括温度和碱的选择,影响了不同三环缩合产物的形成(Chebanov 等,2008)

在抗炎特性中的应用

  • 衍生自非洲虎皮树的化合物 3-(羟甲基)-6,7-二氢吲哚并[2,3-a]喹喔啉-(12H)-酮,在小鼠巨噬细胞中显示出显着的抗炎特性。它抑制了 NO 过量产生和 TNF-α 释放,并抑制了 NF-κB 的活化(Zhao 等,2013)

基于氨基酸的对映体纯衍生物的合成

  • 首次由 1-氟-2-硝基苯和 S-氨基酸合成了一系列新的对映体纯六氢-1H-吡嗪并[1,2-a]喹喔啉。这个过程涉及分子内三津野环化和 6-exo-tet 环化(Samanta 和 Panda,2010)

串联 Horner-Wadsworth-Emmons 烯化/环化

  • 使用串联 Horner-Wadsworth-Emmons 烯化/环化开发了一种合成取代的 4H-喹喔啉-4-酮的方法。该方法允许轻松创建编码有各种官能团的这些杂环化合物(Muir 等,2013)

属性

IUPAC Name

1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPGLCASKVWATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372876
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23581-42-2
Record name Hexahydro-1H-quinolizin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compounds of Formula (A) are prepared by acid treatment of the addition product of methyl vinyl ketone and an aminobutanal, pentanal, or hexanal dialkylacetal, such as diethyl acetal. The reaction is performed by first dissolving the appropriate aminoacetal in an appropriate solvent, typically diethyl ether at 0° C., and then adding approximately 1.7 equivalents of methyl vinyl ketone. Typically the reaction is allowed to stir at 0° C. for approximately 2 hours before acidification by addition of, or extraction with, aqueous hydrochloric acid. Typically, the organic layer is removed before heating the aqueous layer to approximately 100° C. for 1 hour. The resulting 7-octahydroindolizinone, 2-octahydro-2H-quinolizinone, or 4-(1-azabicyclo[5.4.0]undecan)ones (A) may be isolated from the reaction mixture by adjusting the pH of the solution to alkaline and extracting with a water immiscible solvent such as ethyl acetate or dichloromethane. The compounds recovered may be used directly in subsequent steps or first purified by silica gel chromatography or vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanal dialkylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

m-CPBA (600 mg, 3.65 mmol) was added into a solution of 1-(but-3-ynyl)piperidine (500 mg, 3.65 mmol and 4 Å MS (5× weight of m-CPBA) in DCM under N2 at 0° C. The N-oxide formation was monitored by TLC. After completion, Ph3PAuNTf2 (134 mg, 0.18 mmol) was added to the reaction at 0° C. Upon completion, the mixture was diluted with DCM and the molecular sieves were filtered off. The filtrate was washed with 5% aqueous Na2CO3, dried over Na2SO4 and concentrated under vacuum. The residue was used for the next reaction without further purification. MS (ESI): 154 (MH+).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-pyridylacetate (9.2 mL, 60.5 mmol) in EtOH (100 mL) were added 6 N HCl (16 mL) and PtO2 (1 g). The reaction was stirred at room temperature under H2 until complete. The solvent was removed under reduced pressure, and the residue was diluted with 2 M NH4OH solution until slightly basic. The mixture was extracted with ether (3×50 mL). The combined organics were dried over Na2SO4, filtered and concentrated. The resulting yellow oil was diluted with EtOH (100 mL), and ethyl acrylate (14.5 mL, 133 mmol) and TEA (36 mL, 256 mmol) were added. The mixture was stirred at room temperature under argon for three days. The mixture was concentrated, and the resulting colorless oil was dried under vacuum. The oil was dissolved in THF (25 mL) and cooled to −78° C. LiHMDS (84 mL, 84 mmol) was added dropwise, and the mixture was stirred at −78° C. for 2 h. The reaction was quenched with H2O, diluted with ether, washed with sat. NaHCO3 solution and dried over Na2SO4. The organic solution was filtered and concentrated. The resulting oil was diluted with 6 M HCl (70 mL) and heated to reflux overnight. The mixture was cooled, neutralized with solid KHCO3 and extracted with ether. The combined organics were dried over Na2SO4. filtered and concentrated to give hexahydro-1H-quinolizin-2(6H)-one, which was carried forward without purification. The crude oil was dissolved in EtOH (15 mL), and 1-(3-bromophenyl)-1-methylhydrazine hydrochloride (2.1 g, 8.81 mmol) was added followed by concentrated HCl (15 mL). The reaction mixture was heated to reflux overnight. The mixture was concentrated, and the residue was purified by flash column chromatography (silica gel, 10% CH3OH in CH2Cl2) to give the title compound (1.02 g, 36%) as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 7.49 (d, J=2.0 Hz, 1H), 7.27 (d, J=8.5 Hz, 1H), 7.10 (dd, J=8.5, 1.5 Hz, 1H), 4.56 (s, 2H), 4.03 (d, J=14.0 Hz, 1H), 3.62 (s, 3H), 3.41-3.35 (m, 1H), 3.20-3.16 (m, 1H), 2.92 (dd, J=16.0, 2.5 Hz, 1H), 2.64-2.53 (m, 2H), 2.40-2.37 (m, 1H), 2.03-2.00 (m, 1H), 1.85-1.67 (m, 2H), 1.52-1.45 (m, 1H); ESI MS m/z 319 [M+H]+.
Quantity
9.2 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
36 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexahydro-1H-quinolizin-2(6H)-one
Reactant of Route 2
Reactant of Route 2
Hexahydro-1H-quinolizin-2(6H)-one
Reactant of Route 3
Hexahydro-1H-quinolizin-2(6H)-one
Reactant of Route 4
Hexahydro-1H-quinolizin-2(6H)-one
Reactant of Route 5
Hexahydro-1H-quinolizin-2(6H)-one
Reactant of Route 6
Hexahydro-1H-quinolizin-2(6H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。